

Early Clinical Trial Results of EC1169: A Technical Overview

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Compound of Interest

Compound Name: EC1169

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This technical guide provides an in-depth analysis of the early clinical trial data for **EC1169**, a prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate. The information is compiled from abstracts presented at major scientific conferences and publicly available clinical trial information.

Core Concept: EC1169 Mechanism of Action

EC1169 is a novel therapeutic agent designed to specifically target and eliminate cancer cells that overexpress PSMA, a protein commonly found in abundance on the surface of prostate cancer cells.^[1] The drug consists of a PSMA-targeting ligand attached to the potent microtubule inhibitor, tubulysin B hydrazide, via a cleavable linker.^[1]

Once administered, **EC1169** binds to PSMA on the cancer cell surface, leading to the internalization of the drug-receptor complex.^[1] Inside the cell, the linker is cleaved, releasing tubulysin B. This potent cytotoxic agent then disrupts the polymerization of tubulin, a critical component of microtubules.^[1] The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the cancer cell.^[1]

Phase 1 Clinical Trial (NCT02202447)

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of **EC1169** in patients with metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] The study also explored the utility of a companion imaging agent, 99mTc-EC0652, to identify patients with PSMA-positive tumors.[2]

Data Presentation

The following tables summarize the quantitative data gathered from the early results of the Phase 1 trial.

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	Value	Reference
Number of Patients (evaluable for toxicity)	21 (initial cohort)	[3]
Number of Patients (treated at RP2D)	20	[2]
Number of Patients (later cohort)	34	[4]
Median Age (initial cohort)	69.0 years (range: 53-82)	[3]
Median Age (RP2D cohort)	69 years (range: 59-82)	[2]
Median Age (later cohort)	70 years (range: 49-84)	[4]
Patient Population	Metastatic Castration-Resistant Prostate Cancer (mCRPC)	[2][3][4]
Prior Treatments (Part A)	Progressed on abiraterone or enzalutamide, and taxane-treated	[2]
Cohorts (Part B)	Taxane-naïve and Taxane-exposed	[2][4]

Table 2: Dosing and Administration

Parameter	Description	Reference
Drug	EC1169	[2] [3] [4]
Administration	Intravenous (IV) bolus	[2] [4]
Dosing Schedule (Initial)	- Days 1, 3, 5, 8, 10, 12 (TIW) every 21 days- Days 1, 8 (QW) every 21 days	[1]
Dosing Schedule (Expansion)	Days 1, 8 every 21 days	[2] [4]
Recommended Phase 2 Dose (RP2D)	6.5 mg/m ²	[2] [4]

Table 3: Safety and Tolerability (at RP2D)

Adverse Event (AE) Profile	Finding	Reference
Treatment-Related AEs	50% of patients reported at least one	[2]
AE Severity	Most were Grade 1 and 2	[2]
Grade 3 AEs	Thrombocytopenia, fatigue, and constipation (1 patient each)	[2]
Grade 4 AEs	None reported	[2]
Dose-Limiting Toxicities (DLTs)	None occurred	[2]
Dose Reductions	Not required	[2]

Table 4: Preliminary Efficacy Results

Efficacy Measure	Finding	Reference
Partial Response (RECIST)	1 of 2 evaluable taxane-exposed patients with soft tissue disease (50%, unconfirmed)	[2]
Stable Disease	- 3 patients for more than 4 cycles (initial report)- 6 of 12 evaluable taxane-exposed patients at 9 weeks	[3][4]
PSA Response ($\geq 50\%$ decline)	Not observed in the initial report	[3]
Tumor Localization	Imaging with 99mTc-EC0652 showed excellent disease localization	[2][4]

Experimental Protocols

Study Design

The Phase 1 trial (NCT02202447) was a two-part, open-label, dose-escalation and cohort expansion study.[2]

- Part A (Dose Escalation): This part aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of **EC1169**. [2] Patients with mCRPC who had progressed after treatment with abiraterone or enzalutamide and a taxane-based chemotherapy were eligible. [2]
- Part B (Cohort Expansion): This part further evaluated the safety and preliminary efficacy of **EC1169** at the RP2D in two cohorts of patients with mCRPC: taxane-naïve and taxane-exposed. [2]

Key Methodologies

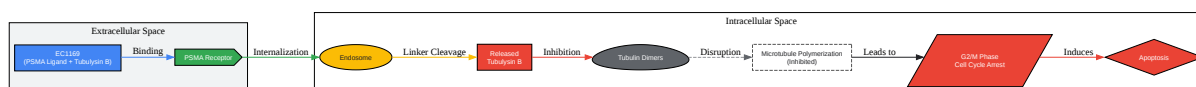
- Patient Selection: Patients were required to have histologically confirmed mCRPC with evidence of disease progression. [1] All patients underwent a 99mTc-EC0652 SPECT scan

prior to treatment to confirm PSMA expression in their tumors.[2][4]

- Treatment Administration: **EC1169** was administered as an intravenous bolus.[2] In the dose-escalation phase, two schedules were initially explored: three times a week for two weeks followed by one week off (TIW), and once a week for two weeks followed by one week off (QW) in a 21-day cycle.[1] The QW schedule on days 1 and 8 of a 21-day cycle was selected for the expansion phase.[2][4]
- Endpoints: The primary endpoints were safety and tolerability, and the determination of the MTD and RP2D.[1] Secondary endpoints included radiographic progression-free survival (rPFS), overall survival (OS), and PSA response.[2][4]

Mandatory Visualizations

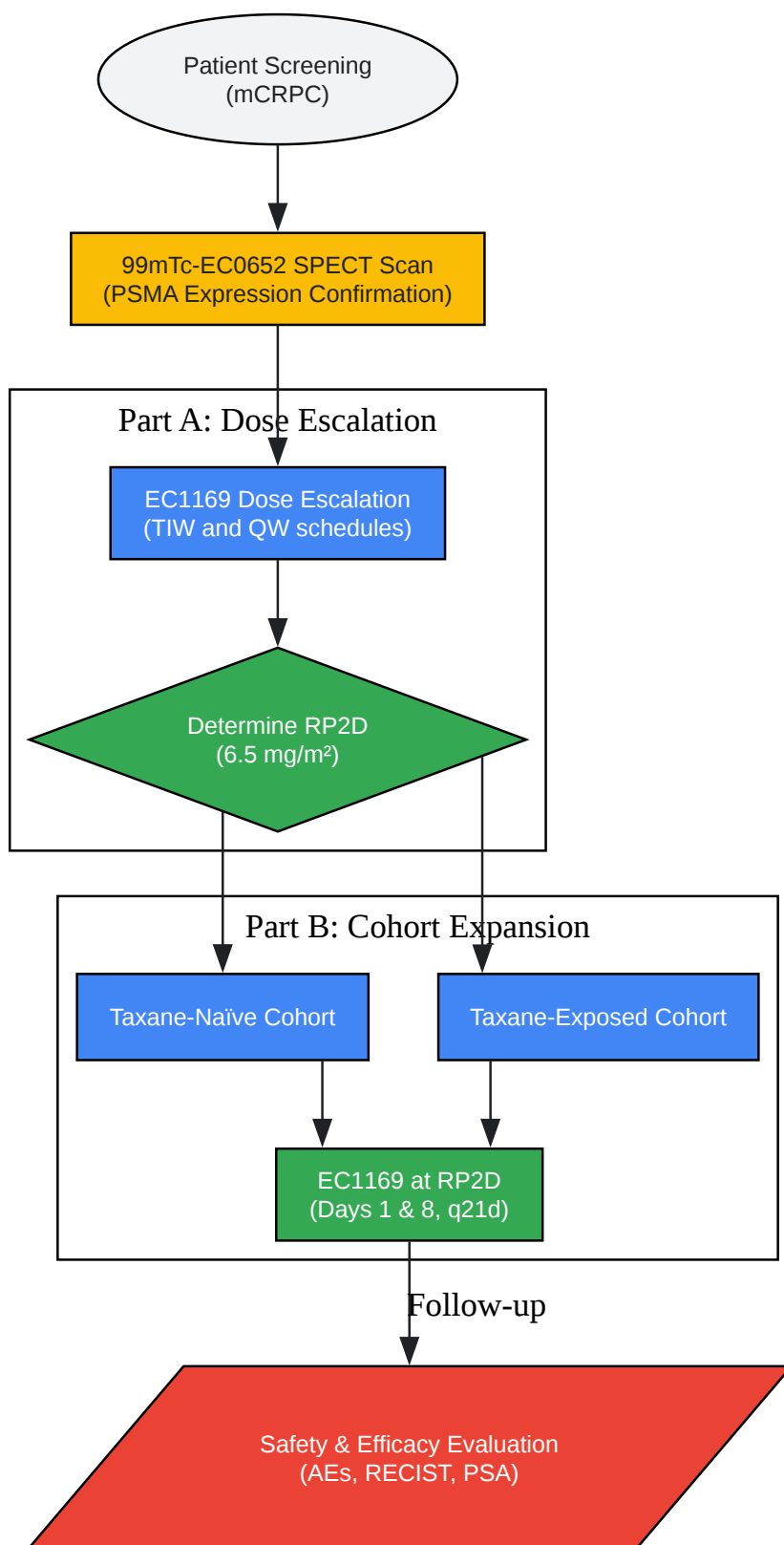
Signaling Pathway of EC1169



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Caption: Mechanism of action of **EC1169** from PSMA binding to apoptosis.

Experimental Workflow of the EC1169 Phase 1 Trial



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